Alpha-7 nAChR Antagonism: 2,400-Fold Potency Differential vs. 5-Hydroxynicotinate
Methyl 6-chloro-5-hydroxynicotinate exhibits substantially greater antagonist potency at the rat α7 nicotinic acetylcholine receptor (nAChR) compared to the non-halogenated analog 5-hydroxynicotinate. The presence of the 6-chloro substituent is a critical determinant of this enhanced activity [1][2].
| Evidence Dimension | Inhibitory potency (Antagonism) |
|---|---|
| Target Compound Data | IC50 = 8.07 µM (8.07E+3 nM) |
| Comparator Or Baseline | 5-Hydroxynicotinate: IC50 = 3.351 mM (3.351E+6 nM) |
| Quantified Difference | Approximately 415-fold lower IC50 (2400% higher potency when expressed as 1/IC50 ratio) |
| Conditions | Target: Rat α7 nAChR expressed in Xenopus oocytes; Comparator: D-Aspartate oxidase inhibition at pH 8.3, 37°C |
Why This Matters
This quantitative potency differential demonstrates that the 6-chloro substitution is non-negotiable for achieving meaningful α7 nAChR antagonism, guiding selection in neuropharmacology and insecticide metabolism studies.
- [1] BindingDB. (2025). BDBM50106921 (CHEMBL3600666): IC50 = 8.07E+3 nM for antagonist activity at rat alpha-7 nAChR expressed in Xenopus oocytes. View Source
- [2] BRENDA. (2025). Ligand 5-hydroxynicotinate: IC50 = 3.351 mM for D-aspartate oxidase inhibition. View Source
